molecular formula C15H21NO3 B2445205 Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate CAS No. 1472706-57-2

Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate

Cat. No.: B2445205
CAS No.: 1472706-57-2
M. Wt: 263.337
InChI Key: CDEGRNLYLWHHHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a P-tolyl group attached to the azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate typically begins with commercially available starting materials such as tert-butyl 3-aminocrotonate and P-tolualdehyde.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as sodium azide, sodium cyanide, and primary amines are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine:

  • Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the azetidine ring play a crucial role in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Tert-butyl 3-aminoazetidine-1-carboxylate: Similar structure but with an amino group instead of a hydroxy group.

    Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate: Contains a cyano group instead of a hydroxy group.

    Tert-butyl 3-hydroxy-3-(P-methylphenyl)azetidine-1-carboxylate: Similar structure with a methyl group on the phenyl ring.

Uniqueness:

  • The presence of the hydroxy group and the P-tolyl group in tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate imparts unique chemical and biological properties.
  • The compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and development.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(4-methylphenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-5-7-12(8-6-11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEGRNLYLWHHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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